Ethyl 5-oxocyclohex-3-ene-1-carboxylate
Description
Properties
CAS No. |
917955-74-9 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 5-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
CEEUQJTVUVSHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC=CC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the Michael addition of ethyl acetoacetate to 3-aryl-1-(2-furanyl)-2-propenones . The reaction typically requires a base catalyst and is conducted under mild conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to optimize reaction time and efficiency. The purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-oxocyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a Michael acceptor, forming covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The reactivity and physical properties of ethyl 5-oxocyclohex-3-ene-1-carboxylate derivatives are highly sensitive to substituents. Below is a comparative analysis:
Key Observations :
Physical and Spectral Properties
Table 2: Spectral Data Comparison
Notes:
Conformational and Crystallographic Insights
X-ray crystallography of related compounds (e.g., ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate) reveals that the cyclohexene ring adopts an envelope conformation , with puckering parameters (amplitude $ q $, phase $ \phi $) consistent with Cremer-Pople ring analysis . Substituents at C4 and C6 significantly distort the ring plane, affecting molecular packing and crystal stability .
Biological Activity
Ethyl 5-oxocyclohex-3-ene-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexene ring containing a carbonyl group and an ester functional group. Its molecular formula is with a molar mass of approximately 168.19 g/mol. The presence of these functional groups enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Research has shown that this compound may possess anticancer properties . In cellular assays, this compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death rates compared to control groups.
Synthesis Methods
Several methods have been reported for synthesizing this compound:
- Condensation Reactions : This method involves the reaction of cyclohexanone derivatives with ethyl acetoacetate in the presence of base catalysts.
- Oxidative Pathways : The compound can also be synthesized through oxidative transformations of simpler cyclohexene derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other cyclohexene derivatives, which may influence its biological activity. Below is a comparison table highlighting some related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate | C₉H₁₂O₄ | Contains a hydroxyl group |
| Ethyl 6-methyl-2-oxo-cyclohexene-1-carboxylate | C₉H₁₀O₃ | Methyl substitution on cyclohexene |
| Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | C₂₃H₁₈ClF₂O₃ | Fluorinated phenyl groups |
The unique combination of functional groups in this compound may confer distinct reactivity patterns compared to its analogs, making it a valuable compound for various research applications.
Study on Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising potential as an antimicrobial agent.
Investigation of Anticancer Mechanisms
A separate study examined the anticancer effects of this compound on human breast cancer cell lines (MCF7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Q & A
Q. How can reaction conditions be optimized for synthesizing Ethyl 5-oxocyclohex-3-ene-1-carboxylate?
Methodological Answer: Optimization involves evaluating catalyst systems, solvent polarity, and temperature. For cyclization steps, boron trifluoride diethyl etherate (BF₃·Et₂O) is effective for intramolecular esterification, as demonstrated in analogous bicyclic systems . Solvents like dichloromethane or toluene can influence reaction rates and stereoselectivity. Monitoring via TLC or HPLC ensures intermediate stability. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may be employed, though steric hindrance from the cyclohexene ring requires tailored catalysts .
Q. What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR assign substituent positions and confirm the α,β-unsaturated ketone moiety. Key signals include the ester carbonyl (δ ~165-170 ppm in ¹³C) and olefinic protons (δ 5.5-6.5 ppm in ¹H) .
- IR : Stretching frequencies for C=O (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹) and conjugated C=C (~1620 cm⁻¹) validate functional groups.
- X-ray crystallography : Resolves absolute configuration and ring puckering, critical for stereochemical validation (e.g., analogous compounds in ).
Advanced Research Questions
Q. How is conformational analysis performed for the cyclohexene ring in this compound?
Methodological Answer: Apply Cremer-Pople puckering parameters to quantify non-planar distortions . X-ray data (e.g., torsion angles and bond lengths) are used to calculate the puckering amplitude () and phase angle (). For example, in related cyclohexenones, substituents at C-3 and C-5 induce chair-like or boat-like distortions, impacting reactivity . Computational tools (e.g., Gaussian or ORCA) model energy barriers between conformers using density functional theory (DFT).
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solution-phase vs. solid-state conformers). Strategies include:
Q. What methodologies assess the compound’s potential bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), given structural similarity to bioactive bicyclic esters . Use UV-Vis spectroscopy to monitor substrate turnover.
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-tumorigenic cells. Dose-response curves (IC₅₀ values) quantify potency .
- Molecular docking : Predict binding affinities to receptors using AutoDock Vina, focusing on the ketone and ester moieties as hydrogen-bond acceptors .
Q. How are enantiomers resolved for this compound derivatives?
Methodological Answer:
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients. Monitor elution via circular dichroism (CD).
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
- Crystallization-induced asymmetric transformation : Seed supersaturated solutions with chiral co-crystals to bias crystallization .
Data Presentation and Analysis
Q. How should thermodynamic properties (e.g., stability) be reported?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures (e.g., endothermic peaks for solid-phase transitions).
- Thermogravimetric Analysis (TGA) : Quantify thermal stability under nitrogen/air atmospheres.
- Solution-phase stability : Use accelerated degradation studies (pH 1–13, 40–80°C) monitored by HPLC .
Q. What statistical methods validate synthetic reproducibility?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, temperature).
- ANOVA : Compare batch yields and purity (HPLC area%) to identify significant outliers.
- Control charts : Track reaction efficiency over multiple iterations (e.g., 3σ limits for acceptable yield ranges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
